5,9-Dimethyl-furo[3,2-g]chromen-7-one
Overview
Description
5,9-Dimethyl-furo[3,2-g]chromen-7-one, also known as psoralen, is a naturally occurring furanocoumarin compound found in various plant species. It has been used in traditional medicine for the treatment of skin disorders and as a photosensitizer in phototherapy. Psoralen has also gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of 5,9-Dimethyl-furo[3,2-g]chromen-7-one is mainly based on its ability to intercalate with DNA and form photoadducts upon exposure to UV radiation. These photoadducts can induce DNA damage and interfere with DNA replication and transcription, leading to cell death. Psoralen has also been shown to modulate various signaling pathways involved in cell growth and apoptosis.
Biochemical And Physiological Effects
Psoralen has been reported to have various biochemical and physiological effects on different cell types. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the growth of bacteria and fungi, and modulate immune responses. Psoralen has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
Psoralen has several advantages as a research tool, including its ability to intercalate with DNA and form photoadducts, its potential as a photosensitizer in photodynamic therapy, and its antimicrobial and immunomodulatory properties. However, 5,9-Dimethyl-furo[3,2-g]chromen-7-one also has limitations, including its potential toxicity and the need for UV radiation to activate its photoadduct formation.
Future Directions
There are several potential future directions for 5,9-Dimethyl-furo[3,2-g]chromen-7-one research, including its use as a photosensitizer in cancer therapy, its application in agriculture as a natural pesticide, and its potential as a therapeutic agent for various inflammatory and autoimmune diseases. Further studies are needed to explore the full potential of 5,9-Dimethyl-furo[3,2-g]chromen-7-one and its derivatives in various fields.
Synthesis Methods
Psoralen can be synthesized from various plant sources or by chemical synthesis. The most common method of chemical synthesis involves the condensation of umbelliferone with acetaldehyde in the presence of acid catalysts. The resulting product is then oxidized to form 5,9-Dimethyl-furo[3,2-g]chromen-7-one.
Scientific Research Applications
Psoralen has been extensively studied for its potential applications in various fields such as agriculture, medicine, and biotechnology. It has been shown to have antimicrobial, anticancer, and immunomodulatory properties. Psoralen has also been used as a photosensitizer in photodynamic therapy for the treatment of skin disorders and certain types of cancer.
properties
IUPAC Name |
5,9-dimethylfuro[3,2-g]chromen-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c1-7-5-11(14)16-13-8(2)12-9(3-4-15-12)6-10(7)13/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYPOISSVAJQID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C3C=COC3=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166593 | |
Record name | 4,8-Dimethyl-5'-carboxypsoralen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,9-Dimethyl-furo[3,2-g]chromen-7-one | |
CAS RN |
15912-90-0 | |
Record name | 4,8-Dimethyl-5'-carboxypsoralen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015912900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,8-Dimethyl-5'-carboxypsoralen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40166593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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